molecular formula C12H11BrO3 B12579619 6-Bromo-5,8-dimethoxynaphthalen-1-ol CAS No. 264881-47-2

6-Bromo-5,8-dimethoxynaphthalen-1-ol

Cat. No.: B12579619
CAS No.: 264881-47-2
M. Wt: 283.12 g/mol
InChI Key: OKHFXWQMVQAXPJ-UHFFFAOYSA-N
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Description

6-Bromo-5,8-dimethoxynaphthalen-1-ol is a chemical compound belonging to the class of naphthalenols It is characterized by the presence of bromine and methoxy groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,8-dimethoxynaphthalen-1-ol typically involves the bromination of 5,8-dimethoxynaphthalen-1-ol. One common method is the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5,8-dimethoxynaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-5,8-dimethoxynaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5,8-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

CAS No.

264881-47-2

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

6-bromo-5,8-dimethoxynaphthalen-1-ol

InChI

InChI=1S/C12H11BrO3/c1-15-10-6-8(13)12(16-2)7-4-3-5-9(14)11(7)10/h3-6,14H,1-2H3

InChI Key

OKHFXWQMVQAXPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=CC=C2)O)OC)Br

Origin of Product

United States

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